Product packaging for Methyl 3-bromo-4-fluoro-5-nitrobenzoate(Cat. No.:CAS No. 1403483-79-3)

Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Cat. No.: B1431632
CAS No.: 1403483-79-3
M. Wt: 278.03 g/mol
InChI Key: JNVZMPJUTRQPPB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-fluoro-5-nitrobenzoate (CAS: 1403483-79-3; MFCD22549345) is a halogenated aromatic ester with a molecular formula of C₈H₅BrFNO₄ and a molecular weight of 290.03 g/mol . It features a benzoate backbone substituted with bromine (Br), fluorine (F), and nitro (NO₂) groups at positions 3, 4, and 5, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in N-arylation reactions for constructing heterocyclic frameworks or functionalized aromatic systems . Its electron-deficient aromatic ring, due to the electron-withdrawing nitro and halogen groups, enhances reactivity in nucleophilic substitution or cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNO4 B1431632 Methyl 3-bromo-4-fluoro-5-nitrobenzoate CAS No. 1403483-79-3

Properties

IUPAC Name

methyl 3-bromo-4-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVZMPJUTRQPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-bromo-4-fluorobenzoic Acid Intermediate

A foundational intermediate is 3-bromo-4-fluorobenzoic acid, which can be prepared by a three-stage process as described in patent US4393232A:

  • Stage 1: Acylation of Fluorobenzene
    Fluorobenzene is reacted with acetyl chloride in the presence of an acylation catalyst (e.g., Lewis acids such as AlCl3) at 0–100 °C to form 4-fluoroacetophenone.

  • Stage 2: Bromination
    The acetylated product is brominated using bromine at 50–150 °C to selectively introduce bromine at the 3-position.

  • Stage 3: Oxidation to Benzoic Acid
    The brominated acetophenone is oxidized with hypochlorite solution at 0–100 °C to convert the acetyl group to the carboxylic acid, yielding 3-bromo-4-fluorobenzoic acid.

This process affords the acid in high yield and purity using inexpensive reagents and is scalable for industrial production.

Nitration of 3-bromo-4-fluorobenzoic Acid

The nitration step introduces the nitro group at the 5-position of the aromatic ring. This is typically achieved by electrophilic aromatic substitution using mixed acid nitration conditions (HNO3/H2SO4) at controlled low temperatures (0–5 °C) to ensure regioselectivity and avoid over-nitration or side reactions.

The directing effects of the fluorine and bromine substituents guide the nitration to the 5-position with good selectivity.

Esterification to Methyl 3-bromo-4-fluoro-5-nitrobenzoate

The final step is the conversion of the nitrated benzoic acid to its methyl ester:

  • Method: Fischer esterification by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Alternative: Use of methylating agents such as diazomethane or methyl iodide under basic conditions can also be employed for esterification, especially in laboratory-scale synthesis.

This step yields this compound with high purity and yield.

Summary Table of Preparation Steps

Step Reagents/Conditions Temperature Range Notes
Acylation Fluorobenzene + Acetyl chloride + AlCl3 0–100 °C Formation of 4-fluoroacetophenone
Bromination Bromine (Br2) 50–150 °C Selective bromination at 3-position
Oxidation Hypochlorite solution 0–100 °C Conversion to 3-bromo-4-fluorobenzoic acid
Nitration HNO3/H2SO4 (mixed acid) 0–5 °C Regioselective nitration at 5-position
Esterification Methanol + Acid catalyst (H2SO4 or p-TsOH) Reflux (~65–70 °C) Formation of methyl ester

Research Findings and Notes

  • The patented method for preparing 3-bromo-4-fluorobenzoic acid is notable for its high yield and use of inexpensive starting materials, making it industrially attractive.

  • Regioselectivity in nitration is influenced by the electron-withdrawing effects of the fluorine and bromine substituents, which direct nitration to the 5-position, as confirmed by electrophilic aromatic substitution principles and experimental data.

  • Esterification conditions are well-established for benzoic acid derivatives; however, care must be taken to avoid hydrolysis or side reactions due to the presence of sensitive substituents such as nitro and halogens.

  • Industrial production may employ continuous flow reactors for nitration and esterification steps to improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Electrophilic Substitution: Chlorine gas in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products

    Aminobenzoates: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the ester group.

    Substituted Benzoates: From various substitution reactions.

Scientific Research Applications

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-fluoro-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding with biological molecules. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Position Isomers

The position of substituents significantly influences physicochemical properties and reactivity. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituent Positions
Methyl 3-bromo-4-fluoro-5-nitrobenzoate 1403483-79-3 C₈H₅BrFNO₄ 290.03 98% Br (3), F (4), NO₂ (5)
Methyl 2-bromo-4-fluoro-5-nitrobenzoate 85953-31-7 C₈H₅BrFNO₄ 290.03 98% Br (2), F (4), NO₂ (5)
Methyl 2-bromo-5-fluoro-3-nitrobenzoate 328547-12-2 C₈H₅BrFNO₄ 290.03 98% Br (2), F (5), NO₂ (3)
Methyl 3-bromo-5-fluoro-4-nitrobenzoate 1123171-93-6 C₈H₅BrFNO₄ 290.03 97% Br (3), F (5), NO₂ (4)

Key Findings :

  • Reactivity : The meta -positioned nitro group (as in the target compound) enhances electrophilic aromatic substitution (EAS) reactivity compared to ortho -substituted isomers, where steric hindrance may reduce reaction rates .
  • Applications : The target compound is preferred in N-arylation reactions (e.g., with diketopyrrolopyrroles) due to its optimal balance of electronic and steric effects .

Halogen and Functional Group Variants

Variations in halogen type or additional functional groups further diversify properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 C₈H₅BrClFO₂ 267.48 Cl instead of NO₂
Methyl 3-bromo-5-nitrobenzoate 6307-87-5 C₈H₆BrNO₄ 260.04 No F substituent
3-Bromo-4-methoxy-5-nitrobenzoic acid 954815-08-8 C₈H₆BrNO₅ 276.04 Methoxy (OCH₃) instead of ester

Key Findings :

  • Electrophilicity: The nitro group in the target compound increases electrophilicity compared to non-nitro analogs (e.g., Methyl 3-bromo-4-chloro-5-fluorobenzoate), making it more reactive in Suzuki-Miyaura couplings .
  • Solubility : The ester group improves solubility in polar aprotic solvents (e.g., NMP or DMF) compared to carboxylic acid derivatives .

Biological Activity

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H6BrFNO3
  • Molecular Weight : 278.03 g/mol
  • CAS Number : 1403483-79-3

The compound features a benzene ring substituted with bromine (Br), fluorine (F), and a nitro group (NO2). These substituents are significant as they influence the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to diverse biological effects. Additionally, the halogen atoms (bromine and fluorine) can engage in halogen bonding, potentially affecting enzyme activity and protein interactions.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is particularly relevant in the context of Alzheimer's disease. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function. While specific IC50 values for this compound are not extensively documented, related compounds have shown significant inhibitory activity against AChE.

Comparative Analysis of Related Compounds

A comparative analysis of this compound with other known AChE inhibitors is presented in the table below:

Compound NameIC50 Value (µM)Mechanism of Action
This compoundTBDAChE inhibition
Coumarin-based derivatives2.7AChE inhibition
3-Bromo-4-methyl-5-nitrobenzoic acidTBDEnzyme inhibition

This table highlights the potential efficacy of this compound in comparison to established compounds.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure positions it as a candidate for developing pharmaceuticals targeting various diseases, particularly neurodegenerative disorders due to its potential AChE inhibitory activity .

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-4-fluoro-5-nitrobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via sequential functionalization of a benzoate scaffold. A common approach involves:

Halogenation : Introducing bromine and fluorine substituents via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling.

Nitration : Controlled nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.
Evidence from analogous compounds (e.g., methyl 4-bromo-3-formamidobenzoate) suggests that precursor selection, such as methyl 3-amino-4-bromobenzoate, can streamline synthesis by enabling sequential functionalization .

  • Key Considerations :
  • Temperature control during nitration prevents decomposition of sensitive substituents.
  • Steric and electronic effects of bromine/fluorine direct nitration regioselectivity.
Synthetic Route PrecursorYield (%)ConditionsReference
Halogenation + NitrationMethyl 3-amino-4-bromobenzoate~65HNO₃/H₂SO₄, 0–5°C

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range. Fluorine and bromine substituents deshield adjacent protons, causing distinct splitting patterns.
  • ¹³C NMR : Carboxylic ester carbonyl appears at ~165–170 ppm. Nitro groups cause significant deshielding of adjacent carbons.
  • IR : Strong absorption bands for nitro (1520–1350 cm⁻¹) and ester carbonyl (1720–1700 cm⁻¹).
  • MS : Molecular ion peaks at m/z 292–294 [M]⁺ confirm molecular weight (C₈H₅BrFNO₄).
    Cross-referencing with structurally similar compounds (e.g., methyl 4-fluoro-3-nitrobenzoate) validates assignments .

Advanced Research Questions

Q. How do competing reaction pathways affect the selective functionalization of this compound?

  • Methodological Answer : The nitro group deactivates the ring, making further electrophilic substitution challenging. However, bromine and fluorine can act as directing groups:
  • Bromine : A strong para-director, but steric hindrance from the ester group may limit reactivity.
  • Fluorine : Ortho/para-directing but electron-withdrawing, favoring meta-substitution under specific conditions.
    Advanced strategies include:
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups.
  • Nitro group reduction to amine for subsequent derivatization (e.g., diazotization).
    Contradictions in regioselectivity (e.g., para vs. meta substitution) require DFT calculations or kinetic studies to resolve .

Q. What crystallographic challenges arise in analyzing this compound, and how can hydrogen bonding influence packing?

  • Methodological Answer : The compound’s solid-state structure is influenced by:
  • Halogen Bonding : Bromine participates in type-II X···O interactions with nitro groups.
  • Hydrogen Bonding : Weak C–H···O bonds between ester carbonyl and aromatic protons stabilize layers.
    Graph-set analysis (e.g., Etter’s rules) can classify motifs like R22(8)R_2^2(8) rings. Single-crystal X-ray diffraction is critical but challenging due to:
  • Polymorphism : Competing packing modes under varying crystallization conditions.
  • Disorder : Flexible ester groups may require low-temperature data collection.
    Evidence from hydrogen-bonded benzoate derivatives highlights these complexities .

Q. How can conflicting data on nitro group reactivity under reductive conditions be resolved?

  • Methodological Answer : Nitro groups are typically reduced to amines (e.g., using H₂/Pd-C), but competing pathways (e.g., partial reduction to hydroxylamine) may occur. To resolve contradictions:

In Situ Monitoring : Use UV-Vis or IR spectroscopy to track intermediates.

Condition Optimization : Adjust catalyst loading (e.g., 5–10% Pd), solvent (ethanol vs. THF), and H₂ pressure.

Computational Analysis : Calculate reduction potentials (DFT) to predict dominant pathways.
For example, methyl 4-fluoro-3-nitrobenzoate derivatives show full reduction to amines in ethanol but partial reduction in aprotic solvents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-4-fluoro-5-nitrobenzoate
Reactant of Route 2
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Methyl 3-bromo-4-fluoro-5-nitrobenzoate

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